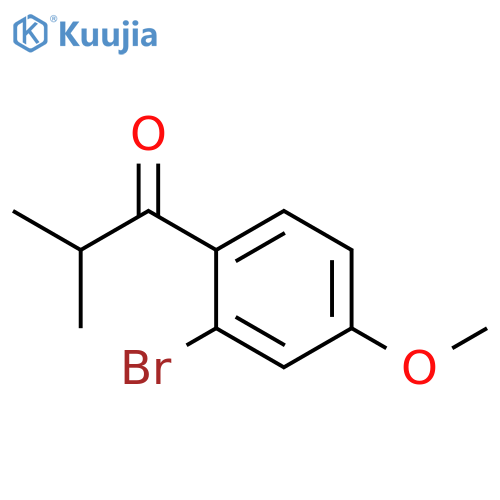

Cas no 1183652-92-7 (1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one)

1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one

- 1-Propanone, 1-(2-bromo-4-methoxyphenyl)-2-methyl-

- 1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one

-

- MDL: MFCD12150363

- インチ: 1S/C11H13BrO2/c1-7(2)11(13)9-5-4-8(14-3)6-10(9)12/h4-7H,1-3H3

- InChIKey: DWSINROGTIDKRL-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=C(OC)C=C1Br)(=O)C(C)C

1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-217515-0.05g |

1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one |

1183652-92-7 | 95.0% | 0.05g |

$67.0 | 2025-02-20 | |

| Enamine | EN300-217515-0.5g |

1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one |

1183652-92-7 | 95.0% | 0.5g |

$225.0 | 2025-02-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01018965-5g |

1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one |

1183652-92-7 | 95% | 5g |

¥6259.0 | 2023-04-05 | |

| Enamine | EN300-217515-2.5g |

1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one |

1183652-92-7 | 95.0% | 2.5g |

$566.0 | 2025-02-20 | |

| Enamine | EN300-217515-5.0g |

1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one |

1183652-92-7 | 95.0% | 5.0g |

$836.0 | 2025-02-20 | |

| Enamine | EN300-217515-10.0g |

1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one |

1183652-92-7 | 95.0% | 10.0g |

$1240.0 | 2025-02-20 | |

| TRC | B416955-25mg |

1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one |

1183652-92-7 | 25mg |

$ 70.00 | 2022-06-07 | ||

| Aaron | AR01BD15-500mg |

1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one |

1183652-92-7 | 95% | 500mg |

$335.00 | 2025-02-09 | |

| Aaron | AR01BD15-1g |

1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one |

1183652-92-7 | 95% | 1g |

$421.00 | 2025-02-09 | |

| Enamine | EN300-217515-10g |

1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one |

1183652-92-7 | 95% | 10g |

$1240.0 | 2023-09-16 |

1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one 関連文献

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-oneに関する追加情報

Introduction to 1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one (CAS No. 1183652-92-7)

1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one (CAS No. 1183652-92-7) is a complex organic compound with a unique structure that has garnered attention in various scientific and industrial applications. This compound belongs to the class of ketones, specifically aromatic ketones, due to the presence of a ketone group attached to an aromatic ring. The molecule consists of a phenyl ring substituted with a bromine atom at the 2-position and a methoxy group at the 4-position, with a methyl group attached to the ketone carbon. This combination of functional groups makes it a versatile compound with potential applications in pharmaceuticals, agrochemicals, and material sciences.

The synthesis of 1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one involves multi-step organic reactions, often utilizing Friedel-Crafts acylation or other electrophilic aromatic substitution techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing side reactions and improving yield. The compound's stability and reactivity are influenced by the electron-withdrawing effects of the bromine atom and the electron-donating methoxy group, which modulate the electronic environment of the aromatic ring and the ketone group.

One of the most promising applications of CAS No. 1183652-92-7 is in drug discovery. The compound's structure resembles certain pharmacophores found in bioactive molecules, making it a valuable lead compound for designing new drugs. For instance, studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, its ability to interact with specific receptors makes it a candidate for drug delivery systems.

In agrochemicals, 1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one has been explored as a precursor for herbicides and fungicides. The bromine substituent enhances the compound's bioavailability and stability under environmental conditions, while the methoxy group improves its solubility in organic solvents. Recent research has focused on modifying its structure to enhance its efficacy while minimizing environmental impact.

The compound's role in material sciences is another area of active investigation. Its ability to form stable complexes with metal ions has led to its use in catalysis and coordination chemistry. For example, studies have demonstrated that this compound can act as a ligand in transition metal complexes, facilitating selective catalytic reactions such as oxidation and reduction processes.

From an environmental perspective, understanding the fate and transport of CAS No. 1183652-92-7 is crucial for assessing its potential risks. Research indicates that the compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation. However, further studies are needed to evaluate its long-term persistence in different ecosystems.

In conclusion, 1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one (CAS No. 1183652-92-7) is a multifaceted compound with diverse applications across various scientific domains. Its unique structure and functional groups make it an attractive candidate for further research and development. As new insights emerge from ongoing studies, this compound is poised to contribute significantly to advancements in medicine, agriculture, and materials science.

1183652-92-7 (1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one) 関連製品

- 338421-88-8(1-4-(2-Fluorophenyl)piperazino-3-(4-fluorophenyl)sulfanyl-2-propanol)

- 1805502-36-6(2-(Bromomethyl)-5-cyano-6-(difluoromethyl)pyridine-3-carboxylic acid)

- 885189-49-1(5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-one)

- 2445794-49-8(2-chloro-N-2-(hydroxymethyl)adamantan-2-ylacetamide)

- 743384-09-0(3-(2-aminoethyl)phenylmethanol)

- 186792-79-0(Olanzapine 4'-N-glucuronide)

- 2138561-44-9(3-(3-Hydroxyazetidin-1-yl)-4-(propan-2-yl)cyclohexan-1-one)

- 102878-92-2(3-hydrazinyl-1-methylpiperidine)

- 301309-67-1(2-(3-Chlorophenoxy)-N-(1-phenylethyl)acetamide)

- 1995892-56-2(2-amino-4-(oxan-2-yl)butanoic acid)